molecular formula C23H26N4O2S B2472205 N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1049423-65-5

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2472205
CAS No.: 1049423-65-5
M. Wt: 422.55
InChI Key: VNFDNRQWXHXFIX-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
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Scientific Research Applications

Blockade of Orexin Receptors

Isoquinoline derivatives have been studied for their role in modulating sleep-wake cycles through the blockade of orexin receptors. Research demonstrates that compounds targeting orexin-1 (OX1R) and orexin-2 (OX2R) receptors can significantly impact sleep regulation, suggesting potential applications in treating sleep disorders. For instance, selective antagonists have been shown to decrease latency for persistent sleep and increase non-rapid eye movement and rapid eye movement sleep time, implicating their use in insomnia treatments (Dugovic et al., 2009).

Dopamine Agonist Properties

Isoquinoline derivatives have also been synthesized and examined for dopamine-like activities, indicating their potential application in addressing disorders related to dopamine dysfunction, such as Parkinson's disease. Studies show that certain derivatives exhibit potent dopamine agonist properties, which could be leveraged in therapeutic interventions for dopamine-related disorders (Jacob et al., 1981).

Antiaggregating Activities

Research into isoquinoline derivatives has identified compounds with significant platelet antiaggregating activities, suggesting a potential application in preventing thrombosis. Such compounds could offer new avenues for the development of anticoagulant therapies, especially for patients at high risk of blood clots (Ranise et al., 1991).

Organic Light-Emitting Diode (OLED) Technology

Certain isoquinoline derivatives have been found to possess highly efficient red phosphorescence, making them suitable for application in OLED technology. These compounds can contribute to the development of more efficient and longer-lasting OLEDs with applications in displays and lighting (Tsuboyama et al., 2003).

Anticancer Activity

Isoquinoline derivatives have been explored for their potential anticancer activity, with studies indicating that some compounds exhibit significant cytotoxic effects against various cancer cell lines. This suggests their potential application in the development of new chemotherapeutic agents (Riadi et al., 2021).

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-26-11-4-9-20(26)21(27-12-10-17-6-2-3-7-18(17)16-27)15-25-23(29)22(28)24-14-19-8-5-13-30-19/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFDNRQWXHXFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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